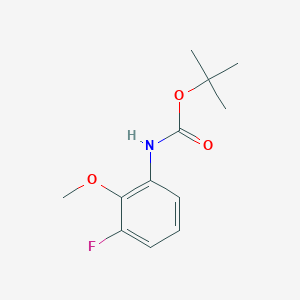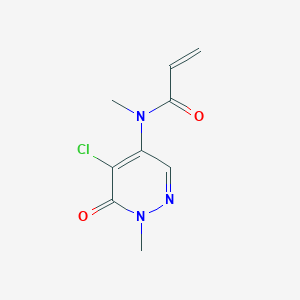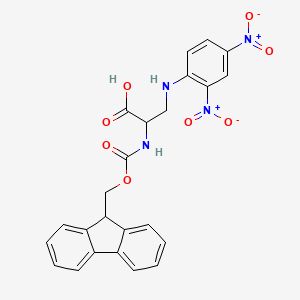
Fmoc-Dap(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester (Fmoc-Dap(Dnp)-OH) is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique properties, which include the presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 2,4-dinitrophenyl (Dnp) group. These groups provide stability and facilitate the selective deprotection of amino acids during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dinitrophenyl Group: The protected amino acid is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be selectively removed using a base such as piperidine, while the 2,4-dinitrophenyl group can be removed using a reducing agent like sodium dithionite.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for 9-fluorenylmethyloxycarbonyl group removal; sodium dithionite in aqueous solution for 2,4-dinitrophenyl group removal.
Substitution: Various nucleophiles in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid, which can be further modified or used in peptide synthesis.
Substituted Derivatives: Introduction of different functional groups through substitution reactions results in a variety of modified amino acids.
Applications De Recherche Scientifique
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Delivery: Modified peptides incorporating this compound can be used in drug delivery systems.
Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. The 2,4-dinitrophenyl group can be selectively removed, allowing for the stepwise assembly of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-fluorenylmethyloxycarbonyl-2,3-diaminobutanoic acid (Fmoc-Dab-OH): Similar structure but lacks the 2,4-dinitrophenyl group.
9-fluorenylmethyloxycarbonyl-2,3-diaminohexanoic acid (Fmoc-Dah-OH): Longer carbon chain compared to 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester.
Uniqueness
9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid-2,4-dinitrophenyl ester is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and 2,4-dinitrophenyl groups, which provide selective protection and deprotection capabilities, making it highly versatile in peptide synthesis.
Propriétés
IUPAC Name |
3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJCJFFDYXFRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
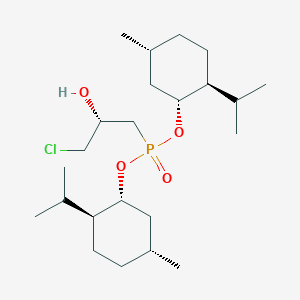

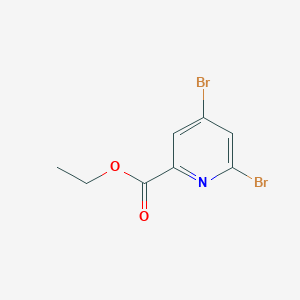

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)

![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
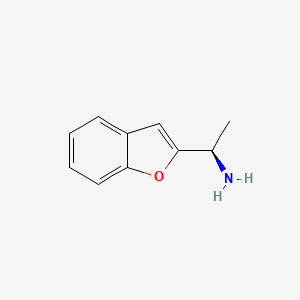

![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
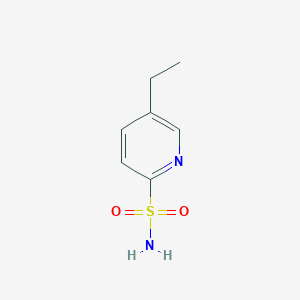
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
